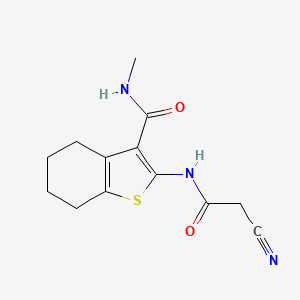

2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, an amide group, and a tetrahydrobenzothiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in the presence of a base such as potassium hydroxide in dimethylformamide (DMF) as a solvent . The reaction typically proceeds under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a solvent-free method to enhance efficiency and reduce environmental impact. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature or under steam bath conditions has been reported . This method is advantageous due to its simplicity and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form a variety of derivatives.

Common Reagents and Conditions

Bases: Potassium hydroxide, sodium hydroxide

Solvents: Dimethylformamide (DMF), ethanol

Catalysts: Triethylamine

Major Products Formed

The reactions of this compound often lead to the formation of heterocyclic compounds such as pyridines, pyrazoles, and thiophenes .

Wissenschaftliche Forschungsanwendungen

2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with various molecular targets. The cyano and amide groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems . These interactions can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Another cyanoacetamide derivative with potential biological activity.

2-cyanoacetamido-4,5,6,7-tetrahydrobenzo[b]thiophene: A closely related compound with similar chemical properties.

Uniqueness

2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific structural features, including the tetrahydrobenzothiophene ring and the presence of both cyano and amide groups. These features contribute to its versatility in chemical reactions and its potential for diverse biological activities .

Biologische Aktivität

2-(2-Cyanoacetamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. Its structure features a benzothiophene core, which is known for various biological activities. This article discusses the biological activity of this compound, supported by research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H16N4OS2

- Molecular Weight : 344.5 g/mol

- CAS Number : Not specified

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from the benzothiophene scaffold. In particular, derivatives of 2-cyanoacetamido-benzothiophene have been synthesized and evaluated for their activity against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study published in 2020, several derivatives of 2-cyanoacetamido-benzothiophene were synthesized through Knoevenagel condensation reactions. The in vitro anticancer activities were assessed against HepG2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and BJ1 (normal fibroblast) cell lines.

| Compound | IC50 (µg/ml) | Cancer Type |

|---|---|---|

| 7 | 13.5 | HepG2 |

| 9 | 32.2 | HepG2 |

| Doxorubicin | 21.6 | HepG2 (reference) |

The results indicated that compounds 7 and 9 exhibited promising anticancer activity, with IC50 values lower than that of the standard drug doxorubicin against HepG2 cells. Furthermore, these compounds were found to downregulate the expression of key tumor markers associated with liver and colon cancers.

The mechanism by which these compounds exert their anticancer effects involves:

- DNA Damage Induction : Assays demonstrated significant increases in DNA damage in treated cancer cells.

- Gene Expression Modulation : Real-time PCR analyses revealed alterations in the expression levels of genes such as COL10A1 and ERBB2, which are implicated in cancer progression.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggested that increasing the length of alkyl linkers within the compound enhances anticancer activity. Compounds with bis-cyanoacrylamide moieties were found to be more active than those with a single moiety.

Eigenschaften

IUPAC Name |

2-[(2-cyanoacetyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-15-12(18)11-8-4-2-3-5-9(8)19-13(11)16-10(17)6-7-14/h2-6H2,1H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXWEROQGVUISM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.